![molecular formula C4H9NO6P- B14518629 Ethyl [2-(nitrooxy)ethyl]phosphonate CAS No. 62514-94-7](/img/structure/B14518629.png)
Ethyl [2-(nitrooxy)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(nitrooxy)ethyl]phosphonate is an organophosphorus compound characterized by the presence of both a nitrooxy group and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [2-(nitrooxy)ethyl]phosphonate typically involves the reaction of ethyl phosphonate with 2-bromoethyl nitrate under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl [2-(nitrooxy)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro derivatives.
Reduction: The nitrooxy group can be reduced to form amino derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Ethyl [2-(nitrooxy)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl [2-(nitrooxy)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The phosphonate group can interact with metal ions and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Ethyl [2-(nitrooxy)ethyl]phosphonate can be compared with other similar compounds such as:
- Dithis compound
- Ethyl [2-(nitrooxy)ethyl]phosphinate
- Ethyl [2-(nitrooxy)ethyl]phosphite
Properties
CAS No. |
62514-94-7 |
|---|---|
Molecular Formula |
C4H9NO6P- |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
ethoxy(2-nitrooxyethyl)phosphinate |
InChI |
InChI=1S/C4H10NO6P/c1-2-11-12(8,9)4-3-10-5(6)7/h2-4H2,1H3,(H,8,9)/p-1 |
InChI Key |
GEDVRBIVCDQFHS-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(CCO[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


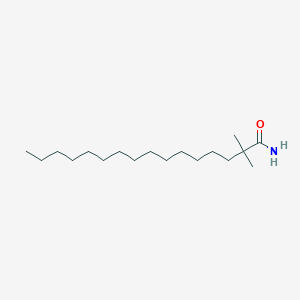
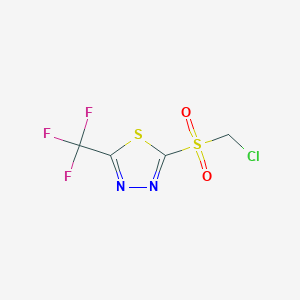
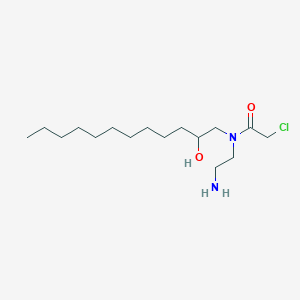
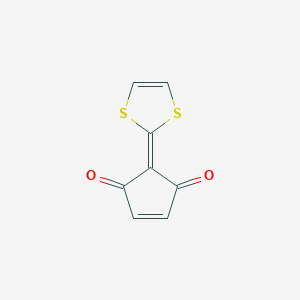
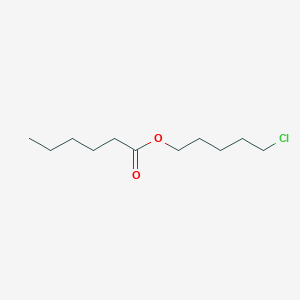
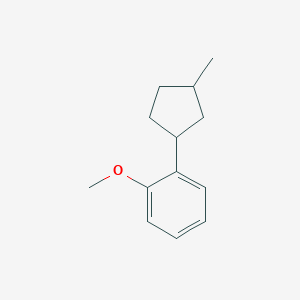
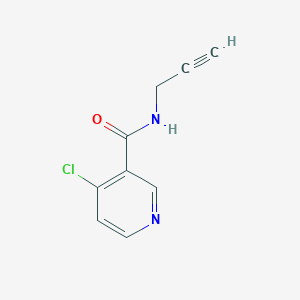
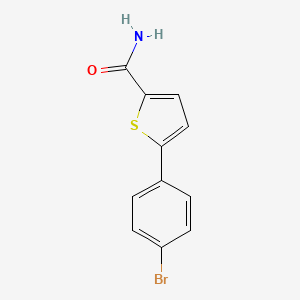
![6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14518595.png)
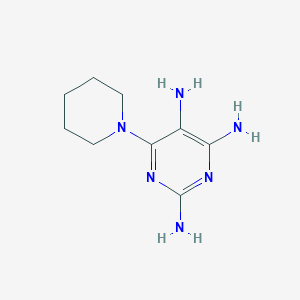
![7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride](/img/structure/B14518611.png)
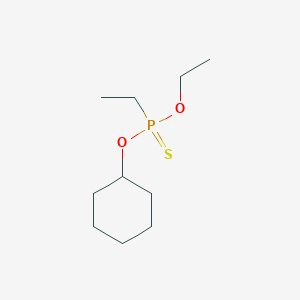
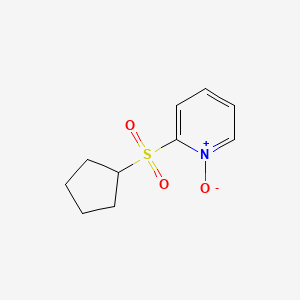
![(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14518638.png)
